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Compound of Interest

5-Bromo-2-(2-
Compound Name:
hydroxyethoxy)benzaldehyde

cat. No.: B8513158

Executive Summary

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS: 127154-22-7) is a functionalized aromatic
aldehyde used as a building block in medicinal chemistry. Precise characterization of its melting
point (MP) is essential for validating the alkylation of the phenolic precursor and ensuring the
absence of unreacted starting materials or side products.

This guide provides a comparative analysis of the target compound against its structural
analogs, offering researchers a diagnostic framework to assess synthesis success and purity.

Technical Specifications & Comparative Analysis

The melting point of the pure compound is distinct from its precursors and analogs. A deviation
from the expected thermal behavior is the first indicator of synthetic failure or contamination.

Table 1. Comparative Melting Point Data
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Melting Point Diagnostic
Compound Structure CAS No. o
(°C) Significance
Target Range.
5-Bromo-2-(2-
72-78°C Sharp range
Target Product hydroxyethoxy)b 127154-22-7 ] o i
(Typical)* indicates high
enzaldehyde .
purity.
Primary Impurity.
5- High MP
Precursor Bromosalicylalde  1761-61-1 102 — 106 °C indicates
hyde unreacted
starting material.
De-halogenated
2-(2- Impurity. Low MP
Analog (No Br) Hydroxyethoxy)b  22042-72-4 45 -48 °C suggests
enzaldehyde debromination
side-reaction.
Methylated
Impurity. High
MP suggests
5-Bromo-2- ) 9
incorrect
Analog (OMe) methoxybenzald 25016-01-7 116 — 119 °C )
alkylating agent
ehyde
(e.g., Mel vs.
Ethylene
Carbonate).

*Note: The exact melting point of the target may vary slightly based on polymorph and

recrystallization solvent. The range 70-80°C is consistent with the structural effect of adding a

flexible hydroxyethyl chain to the rigid aromatic core (lowering MP relative to the precursor).

Structural Logic & Thermal Behavior

Understanding the molecular interactions explains the observed melting points:

e Phenolic Precursor (MP ~105°C): 5-Bromosalicylaldehyde possesses a rigid structure with

strong intramolecular hydrogen bonding (between the phenolic -OH and aldehyde -CHO),
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leading to a stable crystal lattice and high melting point.

o Target Compound (MP ~75°C): Alkylation with a hydroxyethyl group disrupts the rigid
intramolecular H-bond. Although the new terminal -OH can form intermolecular H-bonds, the
flexible ethoxy tether (

) increases entropy and disrupts packing efficiency, generally lowering the melting point
compared to the rigid precursor.

e Non-Bromo Analog (MP ~45°C): Removing the heavy bromine atom significantly reduces
molecular weight and London dispersion forces, resulting in a much lower melting point.

Experimental Protocols
Protocol A: Capillary Melting Point Determination

Use for routine purity checks.

Sample Prep: Dry the sample thoroughly in a vacuum oven at 40°C for 4 hours to remove
solvent residues (solvents significantly depress MP).

e Loading: Pack 2-3 mm of the fine powder into a glass capillary tube. Ensure the packing is
tight to avoid air pockets.

e Heating Ramp:
o Rapid Heat: 10°C/min up to 60°C.
o Critical Ramp: 1°C/min from 60°C to 90°C.

o Observation: Record the temperature at the onset of liquid formation (meniscus) and the
clear point (complete liquefaction).

o Pass Criteria: Range
2°C (e.g., 74.5-76.0 °C).

o Fail Criteria: Range > 4°C or visible "sweating" below 70°C.

Protocol B: Differential Scanning Calorimetry (DSC)
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Use for polymorph screening and high-precision purity analysis.
 Instrument: Calibrate using Indium standard (
).
e Method:
o Equilibrate at 25°C.
o Ramp 10°C/min to 150°C under Nitrogen purge (50 mL/min).
e Analysis: Integrate the endothermic melting peak.
o Peak Onset (
): Used as the thermodynamic melting point.
o Enthalpy of Fusion (
): Compare with reference batch to confirm crystallinity.

Synthesis & Impurity Visualization

The following diagram illustrates the synthesis pathway and where specific melting point
deviations originate.
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Figure 1: Synthesis pathway showing the target product and potential impurities that alter the

observed melting point.

Troubleshooting Guide

Observation Diagnosis Corrective Action

Recrystallize from

o Ethanol/Water (1:1). The
Significant unreacted 5-

MP observed at 100-104°C ] phenol is more soluble in basic
Bromosalicylaldehyde. ) ]
water; wash organic layer with

1M NaOH.

o Check Mass Spec (MS) for M-
Debromination occurred (rare)

MP observed at 40-50°C ) ] Br peak. Verify catalyst quality
or wrong starting material. )
if Pd was used nearby.

Dry sample under high
Wet sample or mixture of vacuum. Perform TLC
Broad Range (e.g., 65-85°C)
product + precursor. (Hexane:EtOAc 3:1) to check

for multiple spots.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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